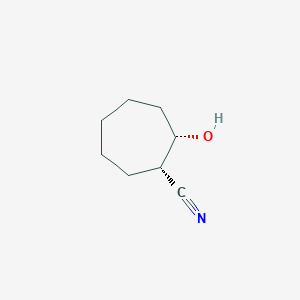

Cis-2-hydroxycycloheptane-1-carbonitrile

Description

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

(1S,2S)-2-hydroxycycloheptane-1-carbonitrile |

InChI |

InChI=1S/C8H13NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-5H2/t7-,8-/m0/s1 |

InChI Key |

UUKOIADLIKOKAF-YUMQZZPRSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](CC1)O)C#N |

Canonical SMILES |

C1CCC(C(CC1)O)C#N |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization and Stereochemical Inversion

Drawing from the synthesis of cis-1-amino-2-hydroxycycloalkanes (), a two-step process could be adapted:

- Step 1 : Treatment of a trans-configured precursor (e.g., trans-2-hydroxycycloheptane-1-carbonitrile) with a strong acid (e.g., methanesulfonic acid, triflic acid) at 80–120°C for 3–20 hours. This facilitates stereochemical inversion via an acid-mediated hydrolysis-recyclization mechanism.

- Step 2 : Basification (pH 11–13) with NaOH/KOH, followed by extraction using methylene chloride or 1,2-dichloroethane. The organic phase is decolorized with activated carbon, dried (MgSO₄), filtered through Celite, and concentrated. Crystallization is induced via heptane addition at 40°C, yielding the cis-isomer ().

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Acid | Methanesulfonic acid | |

| Temperature | 80–120°C | |

| Reaction Time | 3–20 hours | |

| Extraction Solvent | CH₂Cl₂ | |

| Crystallization Solvent | Heptane | |

| Yield | Up to 84% (analogous systems) |

Organocatalytic Fluorinative Ring Contraction

Inspired by the synthesis of cis-α,α-difluorocyclopropanes (), a stereoselective approach could employ:

- Catalytic System : I(I)/I(III) catalysis with HF sources (e.g., amine·HF complexes).

- Substrate : A bicycloheptane derivative, serving as a masked cycloheptene equivalent. Under Brønsted acid activation, the strained alkene undergoes fluorinative ring contraction to form the cis-configured product.

- In situ generation of cycloheptene intermediates.

- Conformational control via ester or nitrile coordination to iodine(III) species ensures cis selectivity ().

Transition Metal-Catalyzed Tandem Hydrosilylation-Aldol Reaction

Adapting methodology from rhodium(I)-catalyzed cyclopentanoid synthesis ():

- Precursor : 8-Oxo-2-octenoate derivatives, prepared via Claisen rearrangement of allyl vinyl ethers.

- Reaction : Rhodium(I) catalysis (e.g., RhCl(PPh₃)₃) promotes hydrosilylation of the α,β-unsaturated ester, followed by intramolecular aldol cyclization to form the cycloheptane ring.

- Functionalization : Subsequent nitrile introduction via nucleophilic substitution or Strecker synthesis.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | RhCl(PPh₃)₃ | |

| Solvent | Dichloroethane/DMF | |

| Reducing Agent | NaBH(OAc)₃ |

Stereoselective Hydroxylation of Cycloheptene Nitriles

Using epoxidation/hydrolysis strategies:

- Epoxidation : Treat cycloheptene-1-carbonitrile with a peracid (e.g., mCPBA) to form an epoxide.

- Acid-Catalyzed Hydrolysis : Selective ring-opening with aqueous H₂SO₄ or HClO₄ to yield cis-2-hydroxycycloheptane-1-carbonitrile.

| Step | Conditions |

|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT, 12h |

| Hydrolysis | 10% H₂SO₄, 50°C, 6h |

Purification and Characterization

- Extraction : Use CH₂Cl₂ or 1,2-dichloroethane for phase separation ().

- Decolorization : Activated carbon treatment.

- Crystallization : Heptane/CH₂Cl₂ co-solvent system at 0–5°C ().

- Analytical Validation :

- HPLC : Enantiomeric excess (>99.5% ee) via chiral columns.

- X-ray Crystallography : Confirmation of cis stereochemistry ().

Chemical Reactions Analysis

Types of Reactions

Cis-2-hydroxycycloheptane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cycloheptanone or cycloheptane carboxylic acid.

Reduction: Formation of cycloheptane-1-amine.

Substitution: Formation of various substituted cycloheptane derivatives.

Scientific Research Applications

Cis-2-hydroxycycloheptane-1-carbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-hydroxycycloheptane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Cis-2-hydroxycycloheptane-1-carbonitrile with structurally related cyclic carbonitriles:

Key Observations:

- Ring Size and Saturation: The cycloheptane ring in the target compound introduces greater conformational flexibility compared to six-membered cyclohexane or cyclopentane derivatives (e.g., cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, C₁₂H₁₉NO₃ ).

- Reactivity: The nitrile group may undergo hydrolysis or nucleophilic substitution, similar to 1-Piperidinocyclohexanecarbonitrile, which is used in synthetic pathways .

Physicochemical Properties

- Boiling/Melting Points: Cyclohexene carbonitriles (e.g., 1-Cyclohexene-1-carbonitrile) typically exhibit lower boiling points due to unsaturation and smaller molecular weight . The hydroxyl group in the target compound may elevate its melting point compared to non-polar analogs.

- Solubility: Hydroxyl groups (as in 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile ) enhance water solubility, whereas piperidine-containing derivatives (e.g., 1-Piperidinocyclohexanecarbonitrile ) are more lipophilic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.